molecular formula C28H24N4O3S B2458428 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide CAS No. 683762-60-9

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide

Cat. No. B2458428
CAS RN: 683762-60-9
M. Wt: 496.59
InChI Key: KQGGZCUDRQBRQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis analysis involves a detailed study of the methods used to synthesize the compound. This includes the starting materials, reagents, reaction conditions, and the overall yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves the use of various spectroscopic techniques (like IR, UV-visible, NMR, mass spectroscopy) and X-ray crystallography to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and understanding the mechanism of its reactions .


Physical And Chemical Properties Analysis

This involves studying the physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) of the compound .

Scientific Research Applications

Electrophysiological Activity

The synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, including compounds similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide, has shown cardiac electrophysiological activity. These compounds have been compared to sematilide, a class III agent in clinical trials, indicating their potential in addressing cardiac arrhythmias (Morgan et al., 1990).

Antiviral Activity

A series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, structurally related to this compound, were designed and evaluated as antirhinovirus agents. These compounds showed strong antirhinovirus activity, with specific substitutions enhancing the activity, suggesting potential applications in antiviral research (Hamdouchi et al., 1999).

Antihypertensive Properties

Research on nonpeptide angiotensin II receptor antagonists, specifically N-(biphenylylmethyl)imidazoles, has revealed potent antihypertensive effects upon oral administration. These findings highlight the potential of N-substituted benzamide derivatives, like this compound, in developing new antihypertensive medications (Carini et al., 1991).

Anticancer Activity

The design and synthesis of compounds structurally similar to this compound have been undertaken with the aim of evaluating their anticancer activity. Such studies contribute to the identification of novel chemotherapeutic agents with potential applications in cancer treatment (Ravinaik et al., 2021).

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound .

Future Directions

Future directions could include potential applications of the compound, areas of research that need further exploration, and how the compound could be modified to improve its properties or reduce its hazards .

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N4O3S/c1-32(19-20-9-3-2-4-10-20)36(34,35)22-17-15-21(16-18-22)28(33)31-24-12-6-5-11-23(24)27-29-25-13-7-8-14-26(25)30-27/h2-18H,19H2,1H3,(H,29,30)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGGZCUDRQBRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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